![molecular formula C18H19F3N6O2S B6436342 N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2549036-87-3](/img/structure/B6436342.png)
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.12422953 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H20F3N5O2S, with a molecular weight of approximately 407.44 g/mol. The presence of a trifluoromethyl group and a triazole ring enhances its pharmacological properties.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of triazolo-pyridazine structures have shown potent inhibition of the c-Met kinase, which is implicated in various cancers.
Pharmacological Profiles
-
Anticancer Activity :
- Several studies have evaluated the anticancer potential of triazolo derivatives. For example, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- A specific study on triazolo[4,3-b]pyridazines revealed that modifications at the 2 and 6 positions significantly influenced potency against c-Met .
- CNS Activity :
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The observed IC50 values ranged from 0.5 to 5 µM depending on the specific cell line and treatment duration .
In Vivo Studies
In vivo studies using murine models have indicated that this compound can reduce tumor growth significantly when administered at therapeutic doses. For instance, a study reported a 70% reduction in tumor volume in xenograft models treated with similar pyridazine derivatives over four weeks .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl group | Enhances lipophilicity and bioavailability |
Pyridazine ring | Increases kinase inhibition potential |
Methanesulfonamide moiety | Improves solubility and metabolic stability |
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-25(30(28,29)12-13-5-3-2-4-6-13)14-9-10-26(11-14)16-8-7-15-22-23-17(18(19,20)21)27(15)24-16/h2-8,14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBNCCILFHKXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.